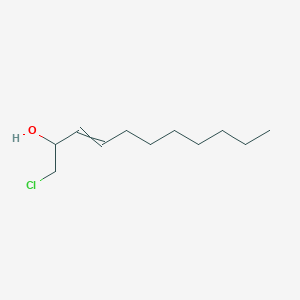
1-Chloroundec-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroundec-3-en-2-ol is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and a carbon-carbon double bond within its molecular structure. This compound belongs to the class of enols, which are known for their unique chemical properties and reactivity. Enols are tautomeric forms of carbonyl compounds, meaning they can exist in equilibrium with their keto counterparts.
Vorbereitungsmethoden
The synthesis of 1-Chloroundec-3-en-2-ol can be achieved through various synthetic routes. One common method involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. This reaction is carried out in dimethylacetamide with potassium carbonate as a base, leading to the formation of this compound with high regio- and stereoselectivity .
Analyse Chemischer Reaktionen
1-Chloroundec-3-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloroundec-3-en-2-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity and behavior of enols.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Chloroundec-3-en-2-ol exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in electrophilic interactions. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloroundec-3-en-2-ol can be compared with other similar compounds, such as:
1-Chloroundec-1-en-4-yne: This compound has a similar structure but contains an alkyne group instead of an enol group.
3-Undecen-2-ol: This compound lacks the chlorine atom but has a similar carbon skeleton.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
920299-87-2 |
|---|---|
Molekularformel |
C11H21ClO |
Molekulargewicht |
204.73 g/mol |
IUPAC-Name |
1-chloroundec-3-en-2-ol |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h8-9,11,13H,2-7,10H2,1H3 |
InChI-Schlüssel |
CSCWXEXXCYBPAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


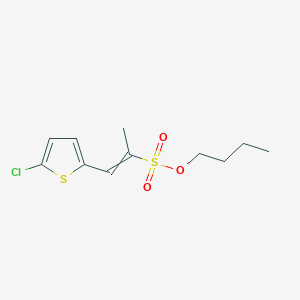
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)

![N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine](/img/structure/B12639283.png)

![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
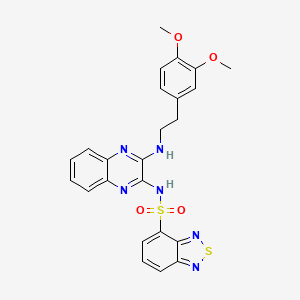

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
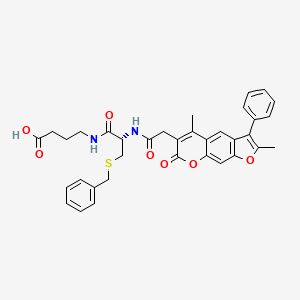
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
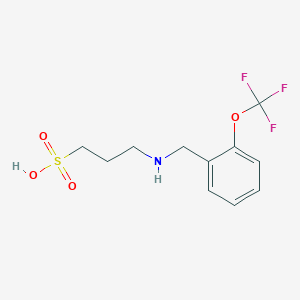
![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
